Cefoxitin is a semisynthetic, broad-spectrum, β-lactamase-resistant cephalosporin antibiotic. [] It belongs to the cephamycin subclass, characterized by a methoxy group at the 7-alpha position of the cephem nucleus. [] This structural modification confers resistance to hydrolysis by a variety of β-lactamases, particularly those produced by gram-negative bacteria. [] Cefoxitin is primarily used in scientific research to study bacterial resistance mechanisms, evaluate the efficacy of antimicrobial agents, and develop new antibiotic therapies.
Future Directions
Combating Emerging Resistance: Continued research is crucial to address the increasing prevalence of Cefoxitin resistance in various bacterial species. [, ] This includes developing new diagnostic tools for rapid and accurate detection of resistance, exploring novel drug combinations to overcome resistance mechanisms, and designing new Cefoxitin derivatives with improved activity against resistant strains.
Related Compounds
Cephalothin
Compound Description: Cephalothin is a first-generation cephalosporin antibiotic. It is structurally similar to cefoxitin but lacks the 7α-methoxy group and the 3' leaving group present in cefoxitin. []
Relevance: Cephalothin is frequently used as a comparator to cefoxitin in studies evaluating the activity of these antibiotics against various bacterial strains. Cefoxitin generally exhibits greater stability against beta-lactamases produced by certain bacteria compared to cephalothin. []
Moxalactam
Compound Description: Moxalactam is a β-lactam antibiotic. It belongs to the oxacephem subclass, which is known for its broader spectrum of activity compared to other cephalosporins. []
Amoxicillin-clavulanate
Relevance: While cefoxitin resistance in Escherichia coli is often associated with AmpC β-lactamase production, studies have shown that a significant percentage of cefoxitin-resistant E. coli isolates remain susceptible to amoxicillin-clavulanate. This suggests the emergence of cefoxitin resistance mechanisms in E. coli that do not solely rely on AmpC overproduction. []
3'-de(carbamoyloxy)cefoxitin
Relevance: Unlike cefoxitin, which forms a relatively stable acyl-enzyme complex with RTEM-2 beta-lactamase, 3'-de(carbamoyloxy)cefoxitin does not yield an inert acyl-enzyme. This difference highlights the importance of the 3' leaving group in cefoxitin's resistance to certain beta-lactamases. []
3'-decarbamoylcefoxitin
Relevance: Similar to 3'-de(carbamoyloxy)cefoxitin, 3'-decarbamoylcefoxitin does not form an inert acyl-enzyme with RTEM-2 beta-lactamase. This further emphasizes the significance of the good 3' leaving group, namely the carbamoyloxy group, in conferring resistance to beta-lactamase hydrolysis in cefoxitin. []
Cefotaxime
Relevance: Cefotaxime, along with cefoxitin, is often used in studies comparing the stability and inhibitory activity of different cephalosporins against various β-lactamases. While both drugs exhibit inhibitory activity, their efficacy varies depending on the specific β-lactamase enzyme involved. []
Relevance: The 1-oxa cephalosporin demonstrates notable resistance to β-lactamase hydrolysis and exhibits inhibitory activity comparable to cefoxitin and cefotaxime. This suggests that incorporating a 1-oxa moiety in the cephalosporin structure can enhance its stability against certain β-lactamases. []
Piperacillin/Tazobactam
Relevance: Clinical studies have compared the effectiveness of cefoxitin to piperacillin/tazobactam in treating specific infections, such as acute appendicitis in pediatric patients. [] A study on bactibilia and surgical site infections indicated that Piperacillin-tazobactam might be more effective than cefoxitin due to its broader coverage, which includes certain cefoxitin-resistant organisms. []
Cefmetazole
Relevance: Both cefmetazole and cefoxitin are used for treating bacterial infections, and their efficacy and safety profiles have been compared in clinical trials. [] They have also been investigated in conjunction with adjuvants to enhance their intestinal absorption. []
Ticarcillin
Relevance: Ticarcillin shows comparable activity to carbenicillin and is often compared with cefoxitin in studies investigating their effectiveness against anaerobic bacteria, particularly Bacteroides fragilis. []
Ampicillin/Sulbactam
Relevance: Ampicillin/sulbactam has been compared to cefoxitin in treating various infections, including skin and soft tissue infections. The choice between these antibiotics depends on the specific pathogens involved and their susceptibility patterns. [] , []
Cefonicid
Relevance: Cefonicid's efficacy in preventing infections after vaginal hysterectomy has been compared to cefoxitin. Both antibiotics demonstrate comparable efficacy, but cefonicid offers the advantages of a single-dose regimen and prolonged tissue levels. []
Ceftizoxime
Relevance: Ceftizoxime exhibits greater serum bactericidal activity against Escherichia coli and Bacteroides fragilis compared to cefoxitin, suggesting it may be administered at a lower daily dosage for similar efficacy in treating intra-abdominal infections. []
Metronidazole
Relevance: Metronidazole is often used in conjunction with other antibiotics, including cefoxitin, for treating mixed aerobic-anaerobic infections. While highly effective against Bacteroides fragilis and Clostridium perfringens, it exhibits limited activity against anaerobic gram-positive cocci and non-sporulating anaerobic gram-positive bacilli. [] , []
Synthesis Analysis
The synthesis of cefoxitin involves several key steps, beginning with the modification of 7-aminocephalosporanic acid. One common method includes the following steps:
Formation of Cefoxitin Acid: The process begins with the reaction of 7-aminocephalosporanic acid with chlorosulfonyl isocyanate, leading to the formation of cefoxitin acid.
Salification: The cefoxitin acid is then converted to its sodium salt form by reacting with sodium lactate in acetone solution at controlled temperatures.
Purification: The resulting product undergoes several purification steps, including filtration and vacuum drying, to achieve high purity levels (often exceeding 99%) before being formulated into injectable solutions.
Technical details include maintaining specific temperatures and pH levels throughout the synthesis to optimize yield and purity.
Molecular Structure Analysis
Cefoxitin has the empirical formula C16H16N3NaO7S2. Its molecular structure features a beta-lactam ring characteristic of beta-lactam antibiotics, which is crucial for its antibacterial activity. The structural formula can be represented as follows:
Key data regarding its molecular structure include:
Molecular Weight: Approximately 405.44 g/mol
Solubility: Soluble in water, with solutions ranging from colorless to light amber in color.
Chemical Reactions Analysis
Cefoxitin undergoes various chemical reactions that are essential for its antibacterial activity:
Beta-Lactamase Resistance: Unlike many other beta-lactam antibiotics, cefoxitin shows significant resistance to hydrolysis by beta-lactamase enzymes produced by certain bacteria. This resistance is due to the structural modifications that stabilize the beta-lactam ring against enzymatic attack.
Antibacterial Activity: The primary reaction mechanism involves the inhibition of bacterial cell wall synthesis. Cefoxitin binds to penicillin-binding proteins (PBPs), disrupting normal cell wall formation and leading to cell lysis and death.
Hydrolysis Reactions: While cefoxitin is generally resistant to hydrolysis, some strains can slowly hydrolyze it under specific conditions, contributing to varying levels of resistance among different bacterial species.
Mechanism of Action
The mechanism of action of cefoxitin involves:
Inhibition of Cell Wall Synthesis: Cefoxitin binds to PBPs located in the bacterial cell membrane. This binding inhibits transpeptidation, a critical step in cross-linking peptidoglycan layers in bacterial cell walls.
Bactericidal Effect: The disruption of cell wall integrity leads to osmotic instability and ultimately results in bacterial cell lysis and death.
Pharmacokinetics: Following intravenous administration, cefoxitin achieves peak serum concentrations rapidly, with a half-life ranging from 41 to 59 minutes. Approximately 85% is excreted unchanged via renal pathways within six hours.
Physical and Chemical Properties Analysis
Cefoxitin exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white or off-white crystalline powder.
Melting Point: The melting point ranges from 150°C to 160°C.
pH Range: Solutions typically have a pH between 4.2 and 7.0.
Solubility: Highly soluble in water; less soluble in organic solvents such as ethanol or acetone.
These properties are critical for formulation into injectable preparations used in clinical settings.
Applications
Cefoxitin is primarily used in clinical settings for treating infections caused by susceptible organisms, including:
Intra-abdominal Infections: Effective against anaerobic bacteria commonly found in gastrointestinal flora.
Pelvic Infections: Utilized in gynecological procedures due to its efficacy against mixed infections involving both aerobic and anaerobic bacteria.
Surgical Prophylaxis: Administered prior to surgical procedures to prevent infections caused by susceptible organisms.
In addition to its clinical applications, research continues into the synthesis of metal complexes with cefoxitin for potential enhanced antibacterial activity and novel therapeutic uses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefoxitin(1-) is a cephalosporin carboxylic acid anion having methoxy, 2-thienylacetamido and carbamoyloxymethyl side-groups, formed by proton loss from the carboxy group of the semisynthetic cephamycin antibiotic cefoxitin. It is a conjugate base of a cefoxitin. A semisynthetic cephamycin antibiotic resistant to beta-lactamase.
GSK-3532795 is a second generation inhibitor of hiv-1 maturation, exhibiting a broader spectrum of antiviral effect in vitro and in clinical studies than the prototypical maturation inhibitor bevirimat
BMS-935177 a potent BTK inhibitor with improved kinase selectivity and superior oral exposure in multiple species. should provide useful clinical efficacy in autoimmune diseases. BMS-935177 inhibited calcium flux in human Ramos B cells (IC50 = 27 nM) and inhibited CD69 surface expression in peripheral B cells stimulated with anti-IgM and anti-IgG. On the basis of in vitro potency, in vivo activity, and pharmacokinetic profile, BMS-935177 was selected for further studies in support of clinical development.
GSK3532795, also known as BMS-955176, is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that advanced through phase IIb clinical trials. GSK3532795 combines broad coverage of polymorphic viruses (EC50 <15 nM toward a panel of common polymorphisms representative of 96.5% HIV-1 subtype B virus) with a favorable pharmacokinetic profile in preclinical species.
BMS-960 is a SlP agonist. Sphingosine-1 -phosphate (SlP) has been demonstrated to induce many cellular effects, including those that result in platelet aggregation, cell proliferation, cell morphology, tumor cell invasion, endothelial cell and leukocyte chemotaxis, endothelial cell in vitro angiogenesis, and lymphocyte trafficking. SlP receptors are therefore good targets for a wide variety of therapeutic applications such as tumor growth inhibition, vascular disease, and autoimmune diseases.
BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM; n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.